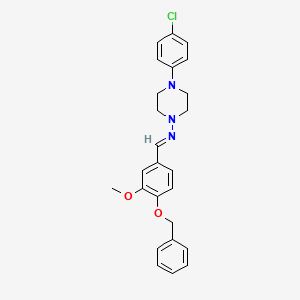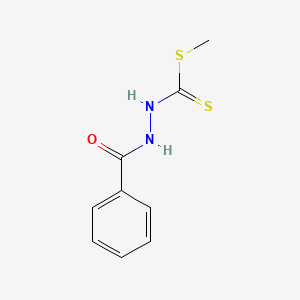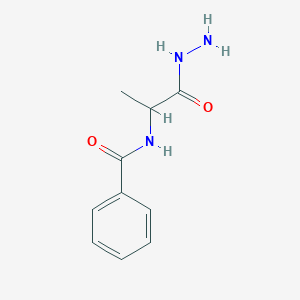
(4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine is a complex organic compound with the molecular formula C25H26ClN3O2 This compound is known for its unique structural features, which include a benzyloxy group, a methoxy group, and a piperazine ring substituted with a chloro-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with an amine to form the benzylidene intermediate.
Piperazine Substitution: The benzylidene intermediate is then reacted with 4-(4-chloro-phenyl)-piperazine under controlled conditions to yield the final product.
The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reactions. The reactions are typically carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the piperazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nucleophile used in substitution reactions.
科学研究应用
Chemistry
In chemistry, (4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Research has focused on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific molecular targets in the body makes it a promising candidate for the development of new pharmaceuticals. Studies are ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other high-performance materials.
作用机制
The mechanism of action of (4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- (4-Benzyloxy-3-methoxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine
- (4-Benzyloxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2,5-dimethoxy-benzylidene)-amine
Uniqueness
Compared to similar compounds, (4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine stands out due to its specific combination of functional groups The presence of both benzyloxy and methoxy groups, along with the chloro-phenyl substituted piperazine ring, imparts unique chemical and biological properties
属性
分子式 |
C25H26ClN3O2 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxy-4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H26ClN3O2/c1-30-25-17-21(7-12-24(25)31-19-20-5-3-2-4-6-20)18-27-29-15-13-28(14-16-29)23-10-8-22(26)9-11-23/h2-12,17-18H,13-16,19H2,1H3/b27-18+ |
InChI 键 |
RAODBYKFQKPPRJ-OVVQPSECSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)





![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)

![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)

